molecular formula C26H36O5 B1581366 Ingenol-3,4:5,20-diacetonide CAS No. 77573-44-5

Ingenol-3,4:5,20-diacetonide

Cat. No. B1581366
CAS RN: 77573-44-5
M. Wt: 428.6 g/mol
InChI Key: JOKBBQPBIIZMJV-UHFFFAOYSA-N
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Description

Ingenol-3,4:5,20-diacetonide is a natural compound . It is used for laboratory chemicals and the manufacture of substances .


Synthesis Analysis

The synthesis of Ingenol-3,4:5,20-diacetonide involves several steps. The cyclase phase proceeded in only 7 steps from 9 to generate 5 stereocenters and form 7 carbon–carbon bonds . This illustrates the strategic value of targeting a minimally oxidized core structure and utilizing powerful carbon–carbon bond–forming methodologies .


Molecular Structure Analysis

The molecular formula of Ingenol-3,4:5,20-diacetonide is C26H36O5 . The Ingenol-3,4:5,20-diacetonide molecule contains a total of 72 bond(s). There are 36 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 2 eight-membered ring(s), 2 ten-membered ring(s), 2 eleven-membered ring(s), 1 ketone(s) (aliphatic), and more .


Physical And Chemical Properties Analysis

Ingenol-3,4:5,20-diacetonide appears as a white to off-white solid . Its molecular weight is 428.56 .

Scientific Research Applications

Synthesis and Chemical Transformations

Ingenol-3,4:5,20-diacetonide, a derivative of ingenol, has been a subject of significant interest in chemical research. Studies have focused on its synthesis and various chemical transformations. For example, Bagavathi et al. (1991) developed a simple and fast procedure to prepare this compound from the seeds of Euphorbia lathyris L. They explored its reaction with different bases and its reduction to produce various derivatives, such as (9 R)-9-deoxo-9-hydroxyingenol-3,4:5,20-diacetonide (Bagavathi, Sorg, & Hecker, 1991).

Pharmacological Properties

Several studies have investigated the pharmacological properties of ingenol derivatives. For instance, Fujiwara et al. (1996) studied ingenol 3,5,20-triacetate, a derivative, for its potential as an HIV replication inhibitor. Their research indicated that this compound could inhibit HIV strains at significantly lower concentrations than its cytotoxic threshold (Fujiwara et al., 1996).

Anti-Cancer Properties

In the field of oncology, several studies have examined ingenol derivatives for their anti-cancer properties. For example, Gao et al. (2015) researched the cytotoxic mechanism of a diterpenoid compound derived from kansui, which showed potential in inducing cytotoxicity in intestinal epithelial cells via the mitochondrial pathway (Gao et al., 2015).

properties

IUPAC Name

3,6,6,11,11,18,18,21-octamethyl-5,7,10,12-tetraoxahexacyclo[14.5.1.01,8.04,8.09,14.017,19]docosa-2,14-dien-22-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O5/c1-13-11-25-14(2)9-17-18(22(17,3)4)16(19(25)27)10-15-12-28-23(5,6)30-21(15)26(25)20(13)29-24(7,8)31-26/h10-11,14,16-18,20-21H,9,12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKBBQPBIIZMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C4COC(OC4C56C1(C3=O)C=C(C5OC(O6)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998786
Record name 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ingenol-3,4:5,20-diacetonide

CAS RN

77573-44-5
Record name 10aH-2,12a-Methano-1H,4H-cyclopropa(5,6)(1,3)dioxolo(2',3')cyclopenta(1',2':9,10)cyclodeca(1,2-d)(1,3)dioxin-15-one, 1a,2,7a,13,14,14a-hexahydro-1,1,6,6,9,9,11,13-octamethyl-, (1aR-(1aalpha,2alpha,7aalpha,7bR*,10aalpha,12aalpha,13alpha,14aalpha))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077573445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,6,6,8,10,12,12-Octamethyl-10,11,11a,12,12a,13-hexahydro-1H,3H,4aH,6H,7aH-9a,13-methanocyclopropa[5,6][1,3]dioxolo[2',3']cyclopenta[1',2':9,10]cyclodeca[1,2-d][1,3]dioxin-15-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ingenol can be converted to ingenol-3,4-acetonide by treatment with 4-toluenesulphonic acid hydrate and acetone to give ingenol-3,4:5,20-diacetonide followed by treatment with perchloric acid in methanol or zinc bromide in dichloromethane and methanol according to the method of Opferkuch et al. (1981). Ingenol-3,4-acetonide could be converted to ingenol-3,4-acetonide-20-trityl ether by treatment with trityl chloride and 4-(N,N-dimethylamino)pyridine in dry pyridine, acylated in an analogous manner to that described in Example 1 or Example 3 to give the ingenol-3,4-acetonide-20-trityl ether 5-acylate then treated with methanolic perchloric acid according to the method of Example 15 or Example 18 to give the ingenol 5-acylate. The ingenol 5-acylate could then be converted to the ingenol-3,4-acetonide 5-acylate by treatment with 4-toluenesulphonic acid hydrate and acetone according to the method of Opferkuch et al. (1981). The ingenol-3,4-acetonide 5-acylate could be converted to the 20-chloro-20-deoxy-3,4-acetonide 5-acylate by the method of Example 15.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Bagavathi, B Sorg, E Hecker - Zeitschrift für Naturforschung B, 1991 - degruyter.com
A simple and fast procedure was worked out to prepare from the commercially available seeds of Euphorbia lathyris L. substantial amounts of the polyfunctional tetracyclic diterpene …
Number of citations: 10 www.degruyter.com
R Baghavathi, B Sorg, E Hecker - Z Naturforsch 46b, 1991
Number of citations: 1
H Gotta, W Adolf, HJ Opferkuch… - … für Naturforschung B, 1984 - degruyter.com
Investigations of E. antiquorum, E. helioscopia, E. palustris, E. peplus and E. quadrialata for irritant and tumor promoting constituents afforded several new ingenane type diterpene …
Number of citations: 45 www.degruyter.com
SV Cuisiat - 1993 - search.proquest.com
An approach toward the synthesis of the ingenane diterpene skeleton is described. The B/C ring system was elaborated via the intermolecular thermal (6+ 4) cycloaddition between …
Number of citations: 2 search.proquest.com

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